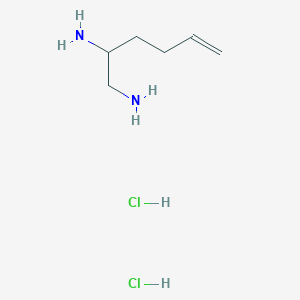![molecular formula C9H10Cl2O2S2 B1459199 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride CAS No. 1375067-43-8](/img/structure/B1459199.png)
3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride
Overview
Description
3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride, also known as 3-chloro-4-sulfamoylbenzene, is a compound commonly used as a reagent in organic synthesis. It has a wide range of applications in research laboratories, including the synthesis of various organic compounds, the preparation of catalysts, and the production of pharmaceuticals.
Scientific Research Applications
Chemiluminescence and Oxidation Studies
Research by Watanabe et al. (2010) focused on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These compounds, including derivatives similar to 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride, were studied for their base-induced chemiluminescence properties, shedding light on their potential applications in analytical chemistry and possibly in imaging technologies (Watanabe et al., 2010).
Synthesis of Alkane- and Arylsulfonyl Chlorides
Lezina et al. (2011) introduced a new method for synthesizing alkane- and arylsulfonyl chlorides through the oxidation of thiols and disulfides with chlorine dioxide. This research highlights the broader chemical synthesis applications of compounds related to this compound, underlining its importance in the production of various industrial chemicals (Lezina et al., 2011).
Drug Development for Alzheimer’s Disease
Rehman et al. (2018) synthesized new N-substituted derivatives of a similar compound to explore new drug candidates for Alzheimer’s disease, indicating the potential pharmaceutical applications of this compound in neurodegenerative disease research and treatment (Rehman et al., 2018).
Functional Aromatic Multisulfonyl Chlorides
Percec et al. (2001) researched the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors. This study emphasizes the role of compounds like this compound in the preparation of dendritic and other complex organic molecules, pivotal in material science and organic chemistry (Percec et al., 2001).
Novel Synthesis of Benzothiazepines
Chhakra et al. (2019) describe the efficient synthesis of novel benzothiazepines incorporating the sulfonyl group, a process in which compounds similar to this compound may be utilized. This underscores the compound's relevance in the synthesis of therapeutic agents (Chhakra et al., 2019).
Biochemical Analysis
Biochemical Properties
3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of sulfonamides and other related compounds. It interacts with various enzymes and proteins, including those involved in the synthesis of sulfonamide derivatives . The compound’s interactions with these biomolecules often involve nucleophilic attack by amines, leading to the formation of sulfonamide bonds . These interactions are essential for the compound’s role in biochemical processes, including its potential antiviral and antibacterial activities .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, while its effects on gene expression can alter the production of specific proteins . Additionally, the compound’s influence on cellular metabolism can affect the overall energy balance and metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, which in turn affect cellular function and metabolic processes . The compound’s ability to form sulfonamide bonds with nucleophilic amines is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiviral or antibacterial activity . At higher doses, the compound can have toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of sulfonamides and other related compounds . The compound interacts with enzymes and cofactors that facilitate these metabolic processes, leading to changes in metabolic flux and metabolite levels . These interactions are crucial for the compound’s role in biochemical reactions and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution within tissues can affect its overall biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function within cells, including its interactions with enzymes and proteins . Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanism and potential therapeutic applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2S2/c10-8-2-4-9(5-3-8)14-6-1-7-15(11,12)13/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBGYKFCTXWJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


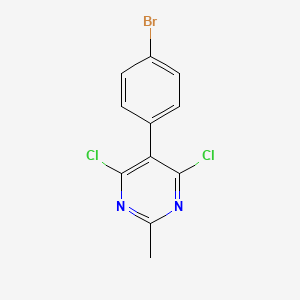
![1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1459117.png)

![N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1459120.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid](/img/structure/B1459121.png)
![1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1459125.png)

![2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1459129.png)
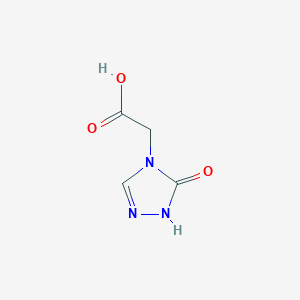
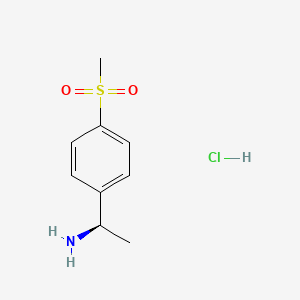
![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1459135.png)
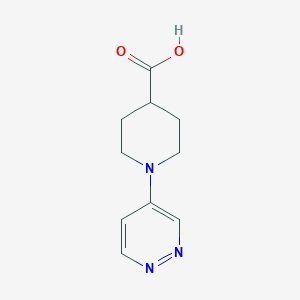
![[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1459137.png)
